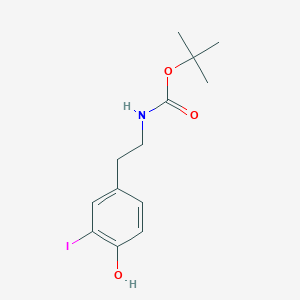

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate

Overview

Description

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate: is an organic compound that features a tert-butyl group, a hydroxy group, an iodine atom, and a phenethylcarbamate moiety

Preparation Methods

The synthesis of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate typically involves multiple steps One common synthetic route starts with the iodination of a phenol derivative to introduce the iodine atom at the desired positionThe final step involves the formation of the carbamate moiety through a reaction with an appropriate isocyanate or carbamoyl chloride under controlled conditions .

Chemical Reactions Analysis

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study the effects of iodine-containing compounds on biological systems.

Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-3-iodophenethylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. The carbamate moiety can interact with enzymes and other proteins, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-3-iodophenethylcarbamate can be compared with similar compounds such as:

tert-Butyl 4-hydroxyphenethylcarbamate: Lacks the iodine atom, resulting in different reactivity and biological activity.

tert-Butyl 4-iodophenethylcarbamate: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.

tert-Butyl 4-hydroxy-3-chlorophenethylcarbamate: Contains a chlorine atom instead of iodine, leading to different chemical and biological properties.

Biological Activity

Tert-butyl 4-hydroxy-3-iodophenethylcarbamate, often referred to as M4 , is a compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This article explores the biological activity of M4, focusing on its mechanisms of action, effects on cellular models, and implications for treatment strategies.

M4 exhibits multiple mechanisms that contribute to its biological activity:

- Enzyme Inhibition :

- Amyloid Aggregation Inhibition :

- Anti-inflammatory Effects :

In Vitro Studies

Research has focused on the protective effects of M4 in astrocyte models exposed to Aβ1-42:

- Cell Viability : M4 treatment resulted in a modest reduction in cell death induced by Aβ1-42, indicating some protective effects against oxidative stress and inflammatory responses.

- Cytokine Production : Treatment with M4 led to decreased TNF-α levels but did not significantly alter IL-6 levels, suggesting a selective modulation of inflammatory pathways .

In Vivo Studies

The efficacy of M4 was further evaluated using an in vivo model involving scopolamine-induced cognitive impairment:

- Cognitive Function : Although M4 showed some ability to decrease Aβ plaque formation compared to untreated controls, it was less effective than galantamine, another known cognitive enhancer .

- Histopathological Analysis : Congo red staining revealed Aβ aggregates in both treatment groups (M4 and galantamine), but the extent was significantly lower in the galantamine group compared to M4 .

Summary Table: Biological Activity Overview

| Activity Type | Measurement/Effect | Value/Outcome |

|---|---|---|

| β-secretase Inhibition | IC50 | 15.4 nM |

| Acetylcholinesterase Inhibition | Ki | 0.17 μM |

| Aβ Aggregation Inhibition | % Inhibition at 100 μM | 85% |

| TNF-α Reduction | Comparison with Aβ-treated control | Moderate (not statistically significant) |

| Cognitive Improvement | Comparison with scopolamine model | Less effective than galantamine |

Properties

IUPAC Name |

tert-butyl N-[2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18INO3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMBWFNUOPTEOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469540 | |

| Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788824-50-0 | |

| Record name | tert-Butyl [2-(4-hydroxy-3-iodophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.